Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate
Brand Name: Vulcanchem
CAS No.: 1154286-18-6
VCID: VC11732662
InChI: InChI=1S/C10H21NO2/c1-5-6-9(3)11-7-8(2)10(12)13-4/h8-9,11H,5-7H2,1-4H3
SMILES: CCCC(C)NCC(C)C(=O)OC
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol

Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate

CAS No.: 1154286-18-6

Cat. No.: VC11732662

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate - 1154286-18-6

Specification

CAS No. 1154286-18-6
Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
IUPAC Name methyl 2-methyl-3-(pentan-2-ylamino)propanoate
Standard InChI InChI=1S/C10H21NO2/c1-5-6-9(3)11-7-8(2)10(12)13-4/h8-9,11H,5-7H2,1-4H3
Standard InChI Key LADCNIGIQPVKFK-UHFFFAOYSA-N
SMILES CCCC(C)NCC(C)C(=O)OC
Canonical SMILES CCCC(C)NCC(C)C(=O)OC

Introduction

Structural and Molecular Characteristics

Chemical Identity

Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate is characterized by the following structural attributes:

  • IUPAC Name: Methyl 2-methyl-3-(pentan-2-ylamino)propanoate

  • Molecular Formula: C₁₀H₂₁NO₂

  • Molecular Weight: 187.28 g/mol

  • SMILES Notation: COC(=O)C(C)NC(C)CCC

The compound’s stereochemistry remains undefined in available sources, though the presence of chiral centers (e.g., at the pentan-2-ylamino group) suggests potential enantiomeric forms.

Physicochemical Properties

While experimental data on solubility, melting point, and boiling point are unavailable, its tert-butyl analog (CAS No. 1221341-78-1) exhibits a molecular weight of 229.36 g/mol and shares similar hydrophobicity due to the ester and alkylamine functionalities. Theoretical calculations predict:

  • LogP (Octanol-Water Partition Coefficient): ~2.1 (estimated using fragment-based methods)

  • Hydrogen Bond Donors/Acceptors: 1 donor (NH), 2 acceptors (ester carbonyl and ether oxygen)

Synthetic Pathways and Optimization

Conventional Synthesis Strategies

The synthesis of methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate typically involves a two-step process:

  • Esterification: Reaction of 2-methyl-3-aminopropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to yield the methyl ester.

  • Amidation: Coupling of the intermediate ester with pentan-2-ylamine using carbodiimides (e.g., DCC) or chloroformates .

Representative Reaction Scheme:

2-Methyl-3-aminopropanoic acid+MeOHH+Methyl 2-methyl-3-aminopropanoatePentan-2-ylamineTarget Compound\text{2-Methyl-3-aminopropanoic acid} + \text{MeOH} \xrightarrow{H^+} \text{Methyl 2-methyl-3-aminopropanoate} \xrightarrow{\text{Pentan-2-ylamine}} \text{Target Compound}

Advanced Methodologies

Recent advancements in ester synthesis, such as trichloroacetimidate-mediated C–C bond formation (as demonstrated for methyl-3-arylpropanoates ), could be adapted to improve yield and stereoselectivity. For example, using trimethylsilyl triflate (TMSOTf) as a catalyst enables rapid coupling at ambient temperatures .

Analytical Characterization

Spectroscopic Data

Although experimental spectra for this compound are unpublished, analogous tert-butyl esters exhibit the following key features:

  • ¹H NMR:

    • δ 1.2–1.4 ppm (m, CH₃ groups from pentan-2-yl and tert-butyl)

    • δ 3.6 ppm (s, OCH₃)

    • δ 3.1 ppm (m, NH–CH–COO)

  • IR:

    • 1740 cm⁻¹ (C=O stretch of ester)

    • 3300 cm⁻¹ (N–H stretch)

Chromatographic Behavior

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purity analysis, with an estimated retention time of 8–10 minutes based on hydrophobicity.

Research Applications and Future Directions

Drug Discovery

The compound’s amine and ester groups make it a versatile intermediate for:

  • Peptidomimetics: Incorporation into pseudopeptide backbones .

  • Prodrug Design: Esterase-mediated release of active amines.

Material Science

Its hydrophobic alkyl chains could stabilize lipid nanoparticles or polymer matrices.

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